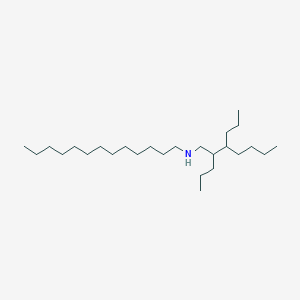
N-(2,3-dipropylheptyl)tridecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dipropylheptyl)tridecan-1-amine is a complex organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features a long carbon chain with multiple alkyl groups attached to the nitrogen atom, making it a tertiary amine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dipropylheptyl)tridecan-1-amine typically involves the reaction of halogenoalkanes with ammonia or amines. One common method is the alkylation of primary or secondary amines with halogenoalkanes under controlled conditions. The reaction is usually carried out in a sealed tube to prevent the escape of ammonia .
Industrial Production Methods
Industrial production of such amines often involves large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high pressures and temperatures to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dipropylheptyl)tridecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces simpler amine derivatives .
Applications De Recherche Scientifique
N-(2,3-dipropylheptyl)tridecan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,3-dipropylheptyl)tridecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tridecanamine: A simpler amine with a similar carbon chain length but without the additional alkyl groups.
N,N-Dimethylethanamine: A tertiary amine with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(2,3-dipropylheptyl)tridecan-1-amine is unique due to its specific structure, which includes multiple alkyl groups attached to a long carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C26H55N |
|---|---|
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
N-(2,3-dipropylheptyl)tridecan-1-amine |
InChI |
InChI=1S/C26H55N/c1-5-9-11-12-13-14-15-16-17-18-19-23-27-24-26(21-8-4)25(20-7-3)22-10-6-2/h25-27H,5-24H2,1-4H3 |
Clé InChI |
VUJWBBMYHZLEJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNCC(CCC)C(CCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



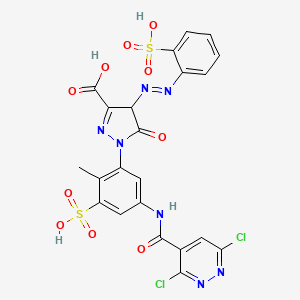
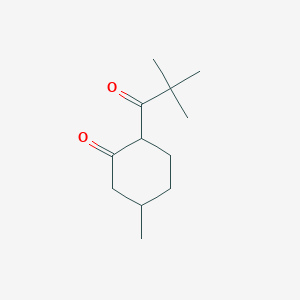
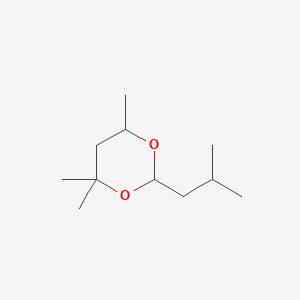

![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
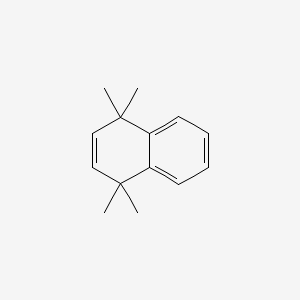

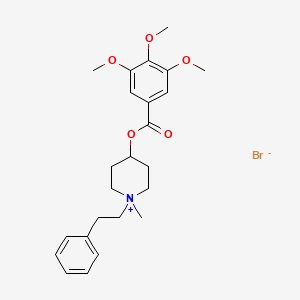
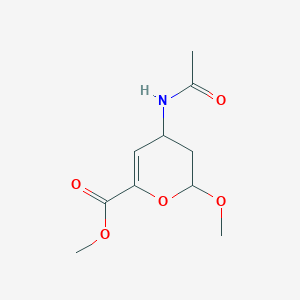
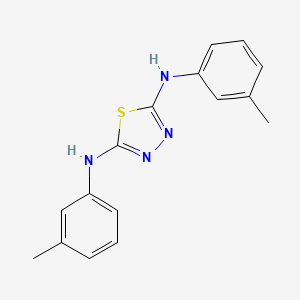

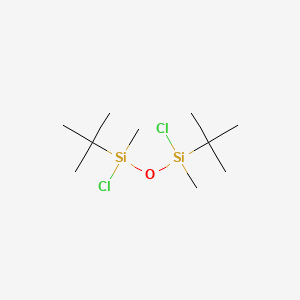
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
